Cas no 174180-42-8 (tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate)

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its utility in constructing indazole-based scaffolds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, while the bromomethyl moiety provides a reactive site for further functionalization via nucleophilic substitution or cross-coupling reactions. This compound is commonly employed in medicinal chemistry for the development of pharmacologically active molecules, owing to its compatibility with diverse synthetic transformations. Its crystalline solid form and well-defined reactivity profile make it a reliable choice for precision synthesis in both academic and industrial settings.
tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate structure
174180-42-8 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
CAS No:174180-42-8
MF:C13H15BrN2O2
MW:311.174402475357
MDL:MFCD10696844
CID:1359126
PubChem ID:10804951
Update Time:2025-11-01

tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethylester
    • tert-butyl 3-(bromomethyl)indazole-1-carboxylate
    • 1-Boc-3-(broMoMethyl)-1H-indazole
    • 3-(Bromomethyl)-1H-indazole,N1-BOCprotected
    • TERT-BUTYL 3-(BROMOMETHYL)-1H-INDAZOLE-1-CARBOXYLATE
    • 3-BroMoMethyl-indazole-1-carboxylic acid tert-butyl ester
    • 1H-INDAZOLE-1-CARBOXYLIC ACID, 3-(BROMOMETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • ZGA18042
    • 3-Bromomethyl-1-tert-butoxycarbonyl indazole
    • A881713
    • AS-50713
    • N-tert-butoxycarbonyl-3-bromomethyl-indazole
    • PB26561
    • EN300-301686
    • 174180-42-8
    • AMY4939
    • SCHEMBL3347471
    • MFCD10696844
    • t-Butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
    • AKOS016015620
    • CS-0048372
    • TERT-BUTYL3-(BROMOMETHYL)-1H-INDAZOLE-1-CARBOXYLATE
    • 1H-Indazole-1-carboxylicacid,3-(broMoMethyl)-,1,1-diMethylethylester
    • 3-bromomethyl-1-tert-butoxycarbonyl-1H-indazole
    • DA-09280
    • 3-(Bromomethyl)-1H-indazole, N1-BOC protected
    • UKADXNQNCAFGTF-UHFFFAOYSA-N
    • P10940
    • tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
    • MDL: MFCD10696844
    • Inchi: 1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3
    • InChI Key: UKADXNQNCAFGTF-UHFFFAOYSA-N
    • SMILES: BrCC1C2C=CC=CC=2N(C(=O)OC(C)(C)C)N=1

Computed Properties

  • Exact Mass: 310.03175
  • Monoisotopic Mass: 310.03169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • PSA: 44.12

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tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:174180-42-8)tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
Order Number:A881713
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
Price ($):3471.0
Email:sales@amadischem.com

tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate Related Literature

Additional information on tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

Introduction to Tert-butyl 3-(Bromomethyl)-1H-Indazole-1-Carboxylate (CAS No. 174180-42-8)

Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate, with the CAS number 174180-42-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the indazole family, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of a bromomethyl group and a tert-butyl ester moiety makes it a valuable intermediate in the development of various bioactive molecules.

The structure of Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate consists of a central indazole ring, which is a fused heterocyclic system containing nitrogen atoms. This core structure is functionalized with a bromomethyl group at the 3-position and a tert-butyl ester at the 1-position. The bromomethyl group is particularly noteworthy as it serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex molecules through reactions such as nucleophilic substitution and cross-coupling.

The tert-butyl ester group not only enhances the stability of the compound but also provides a site for hydrolysis, which can be exploited in subsequent synthetic steps to introduce other functional groups. This dual functionality makes Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate a powerful tool in medicinal chemistry, allowing researchers to tailor its properties for specific applications.

In recent years, there has been growing interest in indazole derivatives due to their demonstrated biological activity. Studies have shown that compounds containing the indazole scaffold exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the Bromomethyl group into these derivatives has opened up new avenues for drug discovery, particularly in the development of targeted therapies.

One of the most compelling aspects of Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate is its utility as a building block in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel inhibitors of enzymes involved in cancer progression. By leveraging the reactivity of the bromomethyl group, scientists have been able to create highly specific inhibitors that target key pathways implicated in tumor growth and metastasis.

The tert-butyl ester group also plays a crucial role in these synthetic strategies. Its presence allows for selective hydrolysis under mild conditions, enabling the introduction of other functional groups without affecting sensitive parts of the molecule. This feature is particularly valuable in multi-step syntheses where maintaining regioselectivity is essential.

Recent advances in synthetic methodologies have further enhanced the appeal of Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate. Techniques such as palladium-catalyzed cross-coupling reactions have enabled researchers to introduce diverse substituents at various positions on the indazole ring with high efficiency. These methods have been instrumental in generating libraries of indazole derivatives for high-throughput screening, accelerating the discovery process.

The pharmaceutical industry has taken note of these developments and has invested heavily in exploring the potential of indazole-based compounds. Several clinical trials are currently underway evaluating the efficacy and safety of novel drugs derived from this scaffold. The results from these trials are expected to provide further insights into the therapeutic potential of Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate and its derivatives.

In addition to its pharmaceutical applications, Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate has found utility in materials science and agrochemical research. Its unique structural features make it a valuable starting material for synthesizing polymers with specialized properties, as well as for developing new pesticides and herbicides.

The synthesis of Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. The introduction of the bromomethyl group is often achieved through halogenation followed by displacement reactions, while the tert-butyl ester is typically installed via esterification or transesterification processes. These synthetic routes have been optimized over time to ensure high yields and purity, making them suitable for both laboratory-scale preparations and industrial production.

The handling and storage of Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate require careful consideration due to its reactivity. It should be stored under inert conditions at low temperatures to prevent degradation. Additionally, appropriate safety measures must be taken when handling this compound, including wearing personal protective equipment (PPE) such as gloves and goggles.

In conclusion, Tert-butyl 3-(Bromomethyl)-1H-indazole-1-carboxylate (CAS No. 174180-42-8) is a versatile and highly functional compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features, combined with its reactivity, make it an invaluable tool for developing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in medicinal chemistry and related fields.

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Amadis Chemical Company Limited
(CAS:174180-42-8)tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
A881713
Purity:99%
Quantity:25g
Price ($):3471.0
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